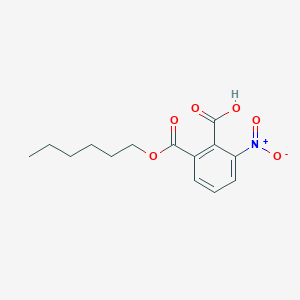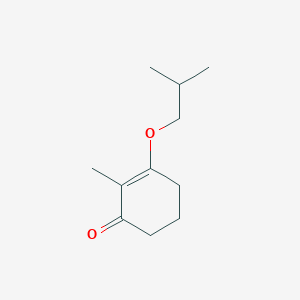
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- is an organic compound with a complex structure It is a derivative of cyclohexenone, characterized by the presence of a methyl group and a 2-methylpropoxy group attached to the cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
α-Bromination: Cyclohexanone undergoes α-bromination to form 2-bromocyclohexanone.
Base Treatment: The brominated compound is then treated with a base to form 2-cyclohexen-1-one.
Alkylation: The 2-cyclohexen-1-one is alkylated with 2-methylpropyl bromide in the presence of a strong base to introduce the 2-methylpropoxy group.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as vanadium or palladium may be used to facilitate the reactions, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rates and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the 2-methylpropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo conjugate addition with nucleophiles, forming stable adducts. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one, 3-methyl-: Similar structure but lacks the 2-methylpropoxy group.
2-Methyl-2-cyclohexen-1-one: Similar but with a different substitution pattern on the cyclohexenone ring.
3-Methyl-2-cyclohexen-1-one: Another similar compound with a methyl group at a different position.
Uniqueness
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- is unique due to the presence of both a methyl group and a 2-methylpropoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
37457-15-1 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-methyl-3-(2-methylpropoxy)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-8(2)7-13-11-6-4-5-10(12)9(11)3/h8H,4-7H2,1-3H3 |
Clé InChI |
GIAZBUMIVSZJNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCCC1=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


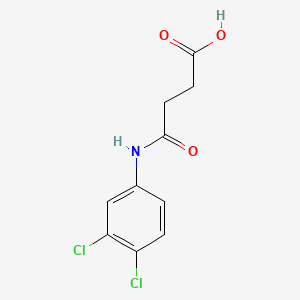

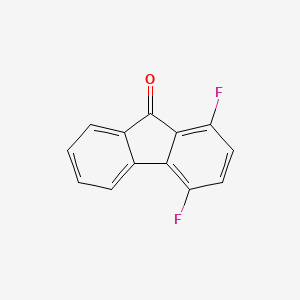



![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)
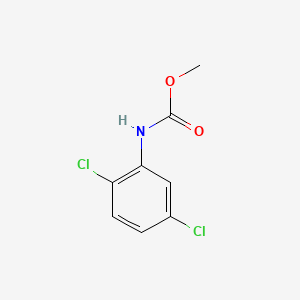
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11950977.png)



